2-Methyladenine
Overview
Description
2-Methyladenine, also known as this compound, is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26364. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Autophagy and Protein Degradation : 3-Methyladenine is known to inhibit autophagic/lysosomal protein degradation in isolated rat hepatocytes. This suggests its specificity in targeting the autophagic/lysosomal pathway (Seglen & Gordon, 1982).
Metabolic Effects : Another study found that 3-Methyladenine can influence metabolism, promoting glycogen breakdown and affecting enzymes like phosphofructokinase and pyruvate kinase (Caro et al., 1988).
Oocyte Maturation in Starfish : 1-Methyladenine has been used to study the induction of oocyte maturation in starfish, revealing its action on the cell membrane receptors (Dorée & Guerrier, 1975).
DNA/RNA Damage and Repair : The role of 1-Methyladenine in oxidative demethylation to reverse DNA/RNA damage has been explored, highlighting its potential in addressing methylating agent-induced cytotoxicity (Sundheim et al., 2006).
Interaction with Platinum Complexes : Studies on the interaction of platinum complexes with nucleoside analogues, including 9-Methyladenine, provide insights into chemico-biological interactions relevant for cancer treatment (Roos et al., 1974).
Methylation in Plant Cells : The presence of 2-Methyladenine in both normal and transformed plant cells was investigated, contributing to our understanding of methylation patterns in tRNA (Kern, 1976).
DNA Methylation in Mammalian Embryonic Stem Cells : N6-Methyladenine has been identified as a form of DNA modification in mouse embryonic stem cells, demonstrating its role in transcriptional silencing and epigenetic regulation (Wu et al., 2016).
Mechanism of Action
Target of Action
2-Methyl-1H-purin-6-amine, also known as 2-Methyladenine or 2-methyl-7H-purin-6-amine, is a purine derivative. It is known that purine derivatives play a crucial role in various biological processes, including dna replication, transcription, and cellular signaling .
Mode of Action
It is known that purine derivatives can interact with various enzymes and receptors in the cell, influencing their activity
Biochemical Pathways
Purine derivatives are known to be involved in numerous biochemical pathways, including nucleotide synthesis, energy metabolism, and signal transduction .
Result of Action
Purine derivatives are known to influence various cellular processes, including cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
2-methyl-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMADWRYCYBUIKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162731 | |
Record name | 2-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-08-5 | |
Record name | 2-Methyladenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyladenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-aminopurine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5S7AW6A3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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